Tosyl isocyanate

Overview

Description

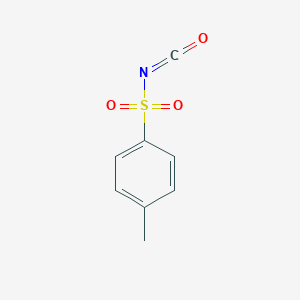

Tosyl isocyanate (p-toluenesulfonyl isocyanate, TsNCO) is an aromatic isocyanate with the molecular formula C₈H₇NO₃S (molar mass: 197.21 g/mol) and CAS number 4083-64-1 . It features a sulfonyl (–SO₂–) group attached to a tolyl moiety and a reactive isocyanate (–NCO) group. This compound is widely used in organic synthesis due to its dual functionality as an electrophile and a carbonyl precursor. Key applications include:

- Cycloadditions: Formation of β-lactams via [2+2] cycloaddition with electron-rich alkenes .

- Heterocycle Synthesis: Reaction with aminoguanidines to yield 1,2,4-triazol-5-ones, with optimal results requiring 3 equivalents of TsNCO .

- Peptide Chemistry: Protection of amino acids via N-tosylation .

- Material Science: Modification of phosphole oxides to enhance fluorescence properties .

TsNCO’s reactivity is modulated by the electron-withdrawing sulfonyl group, which stabilizes intermediates but reduces electrophilicity compared to other isocyanates .

Preparation Methods

Phosgenation-Based Synthesis

Traditional Phosgenation

The conventional method for synthesizing tosyl isocyanate involves the reaction of p-toluenesulfonamide with phosgene (COCl₂). First reported by Hans Krzikalla in 1954, this high-temperature reaction (180–200°C) in inert solvents like chlorobenzene or o-dichlorobenzene directly yields this compound . However, the method’s drawbacks include extreme toxicity of phosgene (TLV-TWA: 0.1 ppm),苛刻的反应条件, and moderate yields (60–70%) due to side reactions such as over-phosgenation .

Catalytic Improvements

To mitigate these issues, catalytic systems were later introduced. Sayigh and Ulrich demonstrated that alkyl isocyanates (e.g., methyl isocyanate) could lower the reaction temperature to 80–120°C while improving yields to 85–90% . Tertiary amines like triethylamine were subsequently employed as co-catalysts, further enhancing reaction efficiency by facilitating the dehydrochlorination step . A breakthrough came with the use of ester-based catalysts (e.g., ethyl acetate), which stabilize the transition state of the phosgenation reaction, achieving yields exceeding 95% under milder conditions (60–80°C) .

Table 1: Comparative Phosgenation Methods

| Catalyst System | Temperature (°C) | Yield (%) | Key Advantages |

|---|---|---|---|

| None (Krzikalla) | 180–200 | 60–70 | Simplicity |

| Alkyl Isocyanates | 80–120 | 85–90 | Lower temperature |

| Alkyl Isocyanates + Amines | 60–100 | 90–95 | Reduced side reactions |

| Ester Catalysts | 60–80 | 95+ | High selectivity, mild conditions |

Carbonyl Fluoride Method

Reaction Mechanism

An alternative route developed to circumvent phosgene’s hazards employs carbonyl fluoride (COF₂). This two-step process involves:

-

Acylation : p-Toluenesulfonamide reacts with carbonyl fluoride under pressure (40–120°C) in aromatic solvents (e.g., toluene) to form a fluoro-containing intermediate, N-(p-toluenesulfonyl)carbamoyl fluoride .

-

Dehydrofluorination : The intermediate undergoes thermal decomposition (120–160°C) at atmospheric pressure, releasing hydrogen fluoride (HF) and yielding this compound .

The overall reaction is:

Process Optimization

Key parameters influencing yield and purity include:

-

Solvent Selection : Aromatic hydrocarbons (toluene, xylene) optimize acylation kinetics and facilitate HF removal during dehydrofluorination .

-

Molar Ratio : A 1:2–1:4 molar ratio of p-toluenesulfonamide to carbonyl fluoride minimizes excess reagent waste .

-

Temperature Control : Acylation at 60–100°C and dehydrofluorination at 130–150°C balance reaction rate and byproduct suppression .

Table 2: Carbonyl Fluoride Method Case Studies

| Example | Solvent | Acylation Temp (°C) | Dehydrofluorination Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Toluene | 80 | 140 | 85.9 | 94.2 |

| 2 | Toluene | 80 | 140 | 90.7 | 95.6 |

| 3 | Xylene | 80 | 140 | 95.3 | 95.0 |

This method achieves yields >90% with purity ≥95%, while enabling solvent recycling and HF recovery for commercial use .

Comparative Analysis of Methods

Economic Viability

Chemical Reactions Analysis

Types of Reactions: Tosyl isocyanate undergoes various types of reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines to form urea derivatives.

Cycloaddition Reactions: Participates in [2+3] cycloaddition reactions with iron allenyl systems to form cycloadducts.

Bis-Allylation: Undergoes palladium-catalyzed bis-allylation reactions with allylstannanes and allyl chlorides.

Common Reagents and Conditions:

Nucleophiles: Primary and secondary amines, amino acids, and dipeptides.

Catalysts: Palladium catalysts for bis-allylation reactions.

Solvents: Inert solvents such as chlorinated, aromatic, and ethereal solvents

Major Products:

Urea Derivatives: Formed from reactions with amines.

Cycloadducts: Resulting from cycloaddition reactions.

Tosylcarbonamides: Produced from reactions with primary amines.

Scientific Research Applications

Organic Synthesis

1.1 Derivatization Reagent

Tosyl isocyanate serves as a powerful derivatization reagent for hydroxyl compounds. It reacts rapidly at room temperature, enabling the derivatization of pharmacologically active metabolites such as 3-hydroxyl-7-methyl-norethynodrel. This reaction introduces a sulfonylcarbamic ester moiety that enhances the analyte's sensitivity in negative electrospray ionization mass spectrometry (ESI-MS) .

Case Study: HPLC-MS Method Development

In a study, the derivatization of two stereo isomers was achieved in just 2 minutes, resulting in a lower limit of quantitation at 100 pg/ml in plasma. This method was validated for accuracy and precision, making it suitable for pharmacokinetic studies .

Polymer Chemistry

2.1 Preparation of Polyurethanes

this compound is utilized in the synthesis of polyurethanes through direct copolymerization with epoxides. This process can be catalyzed by onium salts and has been shown to produce materials with desirable mechanical properties .

Table 1: Summary of Polymerization Studies Using this compound

| Reaction Type | Catalyst | Resulting Polymer Properties |

|---|---|---|

| Copolymerization with Epoxides | Onium Salts | Enhanced thermal stability |

| Modification of Amide Polymers | Not specified | Improved mechanical strength |

Analytical Chemistry

3.1 Enhancing Detection Sensitivity

The use of this compound as a derivatizing agent significantly improves the detection sensitivity of various compounds in analytical methods like HPLC-MS. The introduction of the sulfonyl group increases the ionization efficiency during mass spectrometric analysis .

Reactivity Studies

4.1 Reactions with Alkenes

Research has shown that this compound can react with electron-rich alkenes under mild conditions to produce cycloaddition products without decomposing sensitive structures such as β-lactams . This property makes it valuable for synthesizing complex organic molecules.

Case Study: Cycloaddition Reactions

A study demonstrated the reaction of this compound with 3,4-dihydro-2H-pyran at low temperatures, yielding high product yields while maintaining structural integrity .

Health and Safety Considerations

5.1 Occupational Exposure Risks

While this compound has beneficial applications, it is important to acknowledge its potential health risks, particularly concerning respiratory issues such as occupational asthma linked to exposure to isocyanates in industrial settings . Monitoring and safety protocols are essential when handling this compound.

Mechanism of Action

Tosyl isocyanate exerts its effects through the highly reactive isocyanate group, which readily reacts with nucleophiles. The presence of the sulfonyl group enhances the reactivity of the isocyanate carbon, facilitating various chemical transformations. The molecular targets include amines, alcohols, and other nucleophilic species, leading to the formation of stable urea and carbamate derivatives .

Comparison with Similar Compounds

Chlorosulfonyl Isocyanate (ClSO₂NCO)

- Structure : Contains a chlorosulfonyl (–SO₂Cl) group instead of tosyl.

- Reactivity: Higher electrophilicity due to the electron-withdrawing chlorine atom. TsNCO is 5× slower in cycloadditions with enol ethers compared to ClSO₂NCO .

- Applications : Preferred for rapid synthesis of β-lactams under mild conditions. TsNCO is used when slower kinetics or specific solubility profiles are advantageous .

Phenyl Isocyanate (PhNCO)

- Structure : Lacks the sulfonyl group; simpler aromatic isocyanate.

- Reactivity : Less polarized than TsNCO, making it less reactive toward nucleophiles. TsNCO’s sulfonyl group facilitates zwitterionic intermediates in polar solvents (e.g., CD₃CN) .

- Applications : PhNCO is used in general urethane and urea syntheses, while TsNCO excels in cyclizations requiring intermediate stabilization .

3,4-Difluorophenyl Isocyanate (DFPI)

- Structure : Fluorine substituents enhance electron withdrawal.

- Reactivity : More reactive than PhNCO but less than TsNCO in sulfonamide-forming reactions. Fluorine atoms increase resistance to hydrolysis .

- Applications : Specialty chemicals and catalysts, whereas TsNCO is favored in heterocycle synthesis .

Octadecyl Isocyanate (C₁₈H₃₇NCO)

- Structure : Long aliphatic chain.

- Reactivity : Low due to steric hindrance and hydrophobic effects. TsNCO’s aromatic structure enables π-π interactions in transition states .

- Applications : Octadecyl isocyanate is used in polyurethane additives, while TsNCO is employed in pharmaceuticals and materials .

Allyl Isocyanate (CH₂=CHCH₂NCO)

- Structure : Contains an allyl group for conjugate addition.

- Reactivity : Participates in radical and Diels-Alder reactions, unlike TsNCO. The sulfonyl group in TsNCO directs reactivity toward cycloadditions and nucleophilic substitutions .

- Applications : Allyl isocyanate is used in polymer crosslinking, whereas TsNCO is utilized in fluorescence-enhancing derivatizations .

Key Research Findings and Data

Table 1. Comparative Analysis of Isocyanates

Reaction Kinetics and Stoichiometry

- TsNCO requires 3 equivalents for efficient cyclization with aminoguanidines; 2 equivalents yield side products .

- In β-lactam synthesis, TsNCO reactions proceed 5× slower in CD₂Cl₂ than CD₃CN, indicating solvent-dependent zwitterionic pathways .

Cytotoxicity Considerations

Biological Activity

Tosyl isocyanate (PTSI) is a compound known for its reactivity and versatility in organic synthesis, particularly in the formation of various nitrogen-containing compounds. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and associated health risks.

Chemical Structure and Reactivity

This compound features a reactive isocyanate group (-N=C=O) attached to a tosyl group (p-toluenesulfonyl). This structure contributes to its electrophilic nature, allowing it to participate in nucleophilic addition reactions with a variety of nucleophiles, including amines and alcohols. The electrophilicity of the carbon atom in the isocyanate group is enhanced by the electron-withdrawing nature of the tosyl group, making it a potent reagent in organic synthesis .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Attack : this compound readily undergoes nucleophilic attack by amines, leading to the formation of carbamates. This reaction is significant in drug development, where such derivatives can exhibit enhanced biological properties .

- Sensitization and Toxicity : Exposure to this compound has been linked to respiratory sensitization and asthma-like symptoms. Studies indicate that it can activate transient receptor potential ankyrin 1 (TRPA1), a receptor involved in nociception and inflammatory responses. This activation can lead to airway irritation and other respiratory issues .

- Derivatization Reagent : PTSI has been utilized as a derivatization reagent for hydroxyl compounds, showcasing its utility in analytical chemistry for improving detection sensitivity .

Health Risks Associated with this compound

Despite its utility in synthesis and analysis, this compound poses significant health risks:

- Respiratory Irritation : Classified as irritating to the respiratory system, exposure can lead to symptoms such as coughing, wheezing, and shortness of breath. An assessment indicated that exposure limits are set at 0.02 mg/m³ TWA in several countries due to these risks .

- Sensitization : Prolonged exposure can result in sensitization, leading to occupational asthma in susceptible individuals. A case study highlighted a worker developing asthma symptoms after exposure to coatings containing PTSI, demonstrating the compound's potential for inducing hypersensitivity reactions .

Case Study 1: Occupational Asthma

A 50-year-old vehicle body painter developed respiratory symptoms shortly after exposure to coatings containing PTSI. Symptoms included breathlessness and wheezing, which persisted for hours post-exposure. The patient was treated with bronchodilators and steroids, illustrating the acute effects of inhaling isocyanates .

Case Study 2: Derivatization Applications

In a study investigating the use of PTSI as a derivatization agent for phenolic compounds, researchers found that it significantly improved detection limits in chromatographic analyses. This application underscores its importance in analytical chemistry while highlighting the need for careful handling due to its toxic nature .

Summary of Research Findings

| Aspect | Details |

|---|---|

| Chemical Structure | p-Toluenesulfonyl isocyanate (PTSI) |

| Reactivity | Electrophilic carbon allows nucleophilic attacks |

| Biological Mechanisms | Nucleophilic addition, TRPA1 activation |

| Health Risks | Respiratory irritation, sensitization leading to asthma |

| Case Studies | Documented cases of occupational asthma; successful use as derivatization agent |

Q & A

Basic Questions

Q. What are the key physical and chemical properties of Tosyl isocyanate (TsNCO) relevant to experimental design?

this compound (C₈H₇NO₃S, MW 197.21) is a sulfonyl isocyanate with a boiling point of 144°C at 10 mmHg, density of 1.295 g/cm³, and refractive index of 1.533–1.534. It reacts vigorously with water and is typically handled under anhydrous conditions (e.g., in THF or CH₂Cl₂). Its electrophilic nature makes it a versatile reagent for carbonylations, cyclizations, and carbamoylations. Key safety considerations include acute oral/ inhalation toxicity (Category 3) and skin/eye irritation, necessitating use in fume hoods with PPE .

Q. How is this compound synthesized, and what are its primary synthetic applications?

TsNCO is synthesized via phosgenation of p-toluenesulfonamide. Industrially, this involves reacting the sulfonamide with phosgene (COCl₂) under controlled conditions. Its primary applications include:

- Carbamoylation : Introducing sulfonamide-protected carbamoyl groups in peptides .

- Cyclization : Facilitating heterocycle formation (e.g., 1,2,4-triazol-5-ones) via reaction with aminoguanidines .

- Hydrolytic scavenging : Tracing moisture in moisture-sensitive reactions due to its rapid hydrolysis .

Q. What safety protocols are critical when handling this compound in the lab?

TsNCO requires strict safety measures:

- Engineering controls : Use fume hoods and sealed systems to prevent inhalation (GHS Category 3 for acute inhalation toxicity).

- PPE : Nitrile gloves, goggles, and lab coats to avoid skin/eye contact (Category 2A eye irritation).

- Storage : Under inert atmosphere (argon/nitrogen) in moisture-free containers.

- Emergency measures : Immediate use of eyewash/showers upon exposure .

Advanced Research Questions

Q. How does stoichiometry influence cyclization reactions involving this compound?

In the synthesis of 1,2,4-triazol-5-ones, three equivalents of TsNCO are required for efficient cyclization with aminoguanidines in THF under reflux (9 hours). Lower equivalents (e.g., two equivalents) lead to incomplete cyclization and side products. The excess TsNCO ensures complete consumption of intermediates, avoiding competing reactions like sulfonamide formation. Reaction monitoring via TLC or NMR is critical to optimize yields .

Q. What analytical methods are recommended for quantifying this compound in reaction mixtures?

Indirect GC analysis is preferred over direct methods:

- Procedure : React TsNCO with n-dibutylamine (n-DBA), then quantify unreacted n-DBA via GC.

- Advantages : Avoids instability issues (TsNCO reacts with moisture/amines) and enables analysis of non-volatile derivatives.

- Calibration : Standard curves using n-DBA eliminate the need for TsNCO standards, reducing handling risks .

Q. How does this compound facilitate 5-endo-dig cyclizations in heterocyclic synthesis?

TsNCO acts as an electrophile in 5-endo-dig cyclizations, enabling ring closure in β-(2-aminophenyl)-α,β-ynones. Computational studies show that the sulfonyl group stabilizes transition states via resonance, lowering activation barriers. Optimal conditions involve TsNCO in CH₂Cl₂ at 0–25°C, with yields >80% for indole derivatives. Competing pathways (e.g., dimerization) are suppressed by slow reagent addition .

Q. What challenges arise in solid-phase peptide carbamoylation using this compound?

In SPPS, TsNCO carbamoylates cysteine, serine, or tyrosine residues within 10–60 minutes. Key challenges include:

- Over-carbamoylation : Prolonged reaction times (>1 hour) lead to undesired N-terminal modification in Boc-protected peptides.

- Orthogonality : Compatibility with acid-labile protecting groups (e.g., All/StBu) requires precise deprotection steps before carbamoylation.

LC-MS is essential to confirm reaction completeness .

Q. How do structural modifications of this compound impact its reactivity in medicinal chemistry?

Replacing the p-methyl group in TsNCO with electron-withdrawing groups (e.g., -NO₂) increases electrophilicity, accelerating reactions with nucleophiles. Conversely, bulky substituents reduce reactivity but improve selectivity in crowded environments (e.g., peptide side chains). These modifications are explored in prodrug activation and targeted drug delivery systems .

Properties

IUPAC Name |

4-methyl-N-(oxomethylidene)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c1-7-2-4-8(5-3-7)13(11,12)9-6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJQDHDVZJXNQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027558 | |

| Record name | p-Toluenesulphonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with an irritating odor; [Alfa Aesar MSDS] | |

| Record name | Benzenesulfonyl isocyanate, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Toluenesulfonyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21600 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4083-64-1 | |

| Record name | p-Toluenesulfonyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4083-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbenzenesulfonyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004083641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonyl isocyanate, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Toluenesulphonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-toluenesulphonyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLBENZENESULFONYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9004FJX6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.